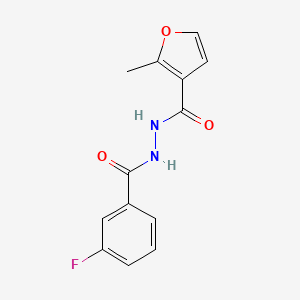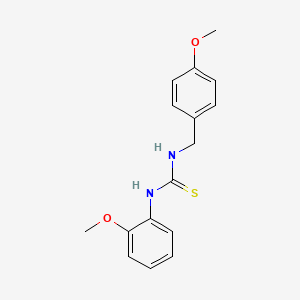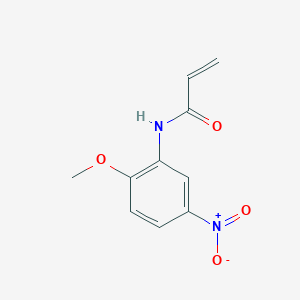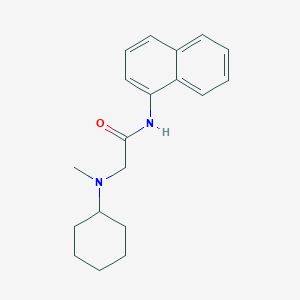![molecular formula C19H24N2O3S B5720513 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, also known as NSC745887, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that has been shown to exhibit anticancer properties in various preclinical studies.
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide and its effects on cancer cells.
In conclusion, 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide is a small molecule that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. Its selective inhibitory effect on CAIX activity and low toxicity in normal cells make it an attractive candidate for further research. Future studies could lead to the development of new cancer therapies that could improve patient outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the cell membrane and reach its target. It has also been shown to have good stability in vitro. However, 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare stock solutions. It also has a short half-life in vivo, which can limit its efficacy in animal studies.
Zukünftige Richtungen
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some possible future directions for research include:
1. Combination therapy: 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide could be used in combination with other anticancer agents to enhance its efficacy.
2. Clinical trials: 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide could be tested in clinical trials to determine its safety and efficacy in humans.
3. Structural modification: The structure of 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide could be modified to improve its solubility and half-life.
4.
Synthesemethoden
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-morpholinylmethyl)benzylamine in the presence of a base such as triethylamine. This results in the formation of 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide. The second step involves the purification of the crude product using column chromatography. The third step involves the recrystallization of the purified product using a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit anticancer properties in various preclinical studies. 4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-methyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-6-8-19(9-7-16)25(22,23)20-14-17-4-2-3-5-18(17)15-21-10-12-24-13-11-21/h2-9,20H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODAXLSQXKKUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)
![2-(4-chloro-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5720450.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)

![4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5720478.png)




![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)
![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)